molecular formula C8H13NO3 B13721164 N-(Cyclopropylmethyl)succinamidic acid

N-(Cyclopropylmethyl)succinamidic acid

Cat. No.: B13721164
M. Wt: 171.19 g/mol
InChI Key: UTOLCZFYCZOXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclopropylmethyl)succinamidic acid is a chemical compound that belongs to the class of succinamic acids This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the succinamidic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)succinamidic acid typically involves the reaction of succinic anhydride with cyclopropylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increased yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(Cyclopropylmethyl)succinamidic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted succinamidic acids.

Scientific Research Applications

N-(Cyclopropylmethyl)succinamidic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)succinamidic acid involves its interaction with specific molecular targets. The cyclopropylmethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways.

Comparison with Similar Compounds

  • N-(Phenylethyl)succinamidic acid
  • N-(Methyl)succinamidic acid
  • N-(Ethyl)succinamidic acid

Comparison: N-(Cyclopropylmethyl)succinamidic acid is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds like N-(Phenylethyl)succinamidic acid, which has a bulkier phenyl group, or N-(Methyl)succinamidic acid, which has a smaller methyl group. These differences can influence the compound’s reactivity, binding affinity, and overall chemical behavior.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

4-(cyclopropylmethylamino)-4-oxobutanoic acid

InChI

InChI=1S/C8H13NO3/c10-7(3-4-8(11)12)9-5-6-1-2-6/h6H,1-5H2,(H,9,10)(H,11,12)

InChI Key

UTOLCZFYCZOXOD-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.